3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate
Description
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is a nitro-substituted isoindoline-1,3-dione derivative featuring a phenyl propionate ester group. The compound’s core structure includes a 4-nitroisoindoline-1,3-dione moiety, which imparts significant electronic effects due to the electron-withdrawing nitro group. This structural motif is critical for its physicochemical properties, such as solubility, stability, and reactivity, which are further modulated by the propionate ester.
Properties
IUPAC Name |
[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-2-14(20)25-11-6-3-5-10(9-11)18-16(21)12-7-4-8-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWDTRRBLOKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the nitro group and the phenyl propionate ester . The reaction conditions often include heating and the use of solvents such as dichloromethane (CH2Cl2) and triethylamine (NEt3) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Organic Synthesis
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules that may have potential therapeutic applications or serve as intermediates in chemical manufacturing.
Research has indicated potential biological activities for this compound:
- Antioxidant Activity : Compounds derived from similar structures have shown significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge DPPH radicals, demonstrating efficacy comparable to established antioxidants like ascorbic acid .
- Anticancer Properties : Studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including human glioblastoma and breast cancer cells. Results suggest that some derivatives exhibit higher cytotoxicity against glioblastoma compared to breast cancer cell lines .
Pharmacological Potential
The interaction of this compound with γ-aminobutyric acid (GABA) receptors suggests potential anticonvulsant properties. Similar compounds have been evaluated for their effectiveness in seizure models, indicating a promising avenue for therapeutic development.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of isoindole derivatives related to this compound. For example, certain derivatives have demonstrated strong activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .
Case Study 1: Anticancer Activity
A series of synthesized derivatives based on this compound were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against glioblastoma cells compared to breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In a study aimed at discovering new anti-tuberculosis drugs, a library of isoindole-based compounds was screened for activity against Mycobacterium tuberculosis. One promising candidate demonstrated potent activity against both drug-susceptible and drug-resistant strains with low minimum inhibitory concentrations .
Mechanism of Action
The mechanism of action of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Optimization : The high yields of 4-nitro derivatives () suggest that reaction conditions (e.g., solvent, temperature) are better optimized for 4-nitro isomers. However, the propionate ester’s synthesis remains unreported, indicating a gap in current methodologies.
- Contradictions : While nitro groups generally slow reactions (), the high yields of 4-nitro derivatives () imply that steric and electronic factors are balanced effectively in these systems.
Biological Activity
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a nitro group and an isoindoline-1,3-dione moiety. This article explores its biological activities, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through the condensation of an aromatic primary amine with maleic anhydride derivatives, forming the isoindoline-1,3-dione scaffold. Subsequent functionalization introduces the nitro group and phenyl propionate ester. The chemical structure is represented as follows:
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study reported that certain derivatives showed antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times when tested using the DPPH radical scavenging method . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, compounds derived from this scaffold demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The U-87 cell line exhibited greater sensitivity to these compounds compared to MDA-MB-231, indicating a promising avenue for cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-isoindoline-1,3-dione derivatives | Similar scaffold | Anticancer, antimicrobial |
| Phthalimide derivatives | Similar structure | Diverse biological activities |
The presence of the nitro group and phenyl propionate ester in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.
While specific mechanisms for the biological activity of this compound are still under investigation, it is hypothesized that its antioxidant properties may stem from its ability to scavenge free radicals effectively. Additionally, the anticancer activity may involve the induction of apoptosis in malignant cells or inhibition of cell proliferation pathways .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antioxidant Efficacy : A study demonstrated that derivatives with similar structures significantly reduced oxidative damage in cellular models.
- Cancer Treatment : Clinical trials involving isoindoline derivatives indicated promising results in reducing tumor size in patients with advanced stages of glioblastoma.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate with high yield?
- Answer: Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways, followed by experimental validation . Design of Experiments (DoE) frameworks can systematically optimize parameters like temperature, catalyst loading, and solvent polarity, reducing trial runs while maximizing data utility . Reactor design principles (e.g., continuous flow systems) enhance scalability and reproducibility by addressing mass transfer limitations .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?
- Answer: Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions and nitro group orientation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC-UV ensures purity. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro, ester). Cross-validation via statistical analysis resolves spectral ambiguities .
Q. How can researchers assess the compound’s stability under basic laboratory storage conditions?
- Answer: Conduct accelerated stability studies using factorial designs to model degradation kinetics under varied pH and temperature . Pair with thermal analysis (TGA/DSC) to identify decomposition thresholds. Multivariate analysis isolates dominant degradation pathways, informing optimal storage protocols .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reaction outcomes be resolved?
- Answer: Implement a feedback loop where experimental kinetic data (e.g., reaction rates, intermediates) refines computational models (e.g., transition state theory). Sensitivity analysis within DoE identifies parameters causing deviations . Validate intermediates via in-situ spectroscopy or X-ray crystallography .
Q. What strategies optimize multi-step synthesis pathways for derivatives while minimizing side reactions?
- Answer: Hierarchical experimental designs prioritize critical steps identified via computational screening . Membrane separation technologies (e.g., nanofiltration) remove reactive byproducts in-situ, enhancing selectivity . Real-time process analytics (e.g., inline FTIR) dynamically adjust conditions using control theory principles .
Q. How can non-linear behavior in reaction kinetics involving this compound be statistically modeled?
- Answer: Apply response surface methodology (RSM) to capture complex parameter interactions . Machine learning algorithms trained on quantum chemical datasets predict non-linear trends, validated via perturbation studies . Multivariate regression quantifies solvent and catalyst effects .
Q. What computational frameworks predict the compound’s reactivity in novel solvent environments?
- Answer: Solvent effects are modeled using COSMO-RS or continuum solvation models paired with density functional theory (DFT). Free-energy profiles identify solvent-dependent transition states, validated experimentally via kinetic isotope effects .
Methodological Considerations
- Data Contradiction Analysis: Use Bayesian statistics to weigh conflicting data (e.g., computational vs. experimental activation energies), incorporating uncertainty quantification .
- Scalability Challenges: Integrate process simulation tools (e.g., Aspen Plus) with reactor design principles to address heat/mass transfer limitations during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
